molecular formula C21H13Cl2N3O2 B5360956 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5360956
M. Wt: 410.2 g/mol
InChI Key: WUGZKLHCZCIBKT-XYOKQWHBSA-N
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Description

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of furan, benzimidazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting with a 2,4-dichlorophenyl precursor, the furan ring is synthesized through a cyclization reaction.

    Benzimidazole synthesis: The benzimidazole ring is formed by reacting o-phenylenediamine with a suitable carboxylic acid derivative.

    Coupling reaction: The furan and benzimidazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.

    Nitrile introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile shares similarities with other furan and benzimidazole derivatives, such as:
    • 2,4-dichlorophenyl furan derivatives
    • 5-methoxybenzimidazole derivatives

Uniqueness

  • Structural Complexity : The combination of furan, benzimidazole, and nitrile groups in a single molecule is unique and contributes to its diverse reactivity and potential applications.
  • Biological Activity : Its ability to inhibit specific enzymes and modulate signal transduction pathways sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2/c1-27-14-3-6-18-19(10-14)26-21(25-18)12(11-24)8-15-4-7-20(28-15)16-5-2-13(22)9-17(16)23/h2-10H,1H3,(H,25,26)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGZKLHCZCIBKT-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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